2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol
Description
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is a Schiff base derivative characterized by a central imine (-C=N-) linkage connecting a 2-aminophenyl group and a 4,6-di-tert-butylphenol moiety. Its crystal structure reveals a dihedral angle of 35.2° between the two aromatic rings, promoting intramolecular strain while allowing intermolecular N–H···O hydrogen bonding, which stabilizes the solid-state structure . This compound serves as a precursor for asymmetric Schiff base complexes with catalytic applications, particularly in organic synthesis .
Properties
Molecular Formula |
C21H28N2O |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[(2-aminophenyl)iminomethyl]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28N2O/c1-20(2,3)15-11-14(19(24)16(12-15)21(4,5)6)13-23-18-10-8-7-9-17(18)22/h7-13,24H,22H2,1-6H3 |
InChI Key |
WOIXERHXLOOLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenol to Obtain 2,6-Di-tert-butylphenol
The 4,6-di-tert-butylphenol moiety can be synthesized starting from phenol by selective alkylation with isobutylene in the presence of specialized catalysts such as phenyloxyorthotertbutylphenoxyhydroaluminum acid. This method operates under mild conditions (100–110 °C, atmospheric pressure) and yields 2,6-di-tert-butylphenol with 75–87% efficiency, although some by-products like para-tert-butylphenol and tri-tert-butylphenol are formed (22–25%).
| Step | Reactants | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Phenol + Isobutylene | 100–110 °C, atmospheric pressure | Phenyloxyorthotertbutylphenoxyhydroaluminum acid | 75–87 | Mild conditions, some by-products formed |
Synthesis of 2,6-Di-tert-butyl-4-aminophenol Intermediate
An important intermediate, 2,6-di-tert-butyl-4-aminophenol, is prepared via a two-step process starting from 2,6-di-tert-butylphenol:
Nitrosation: 2,6-di-tert-butylphenol is dissolved in 95% industrial ethanol under nitrogen atmosphere at room temperature. Sulfuric acid (vitriol oil) and sodium nitrite are added dropwise over 1.5–4 hours with stirring and temperature control (20–30 °C). This generates 2,6-di-tert-butyl-4-nitrosophenol with high purity (>99.7%) and yields around 91–99%.
Reduction: The nitroso intermediate is then reduced in a mixed ethanol and sodium hydroxide solution under nitrogen. Sodium dithionite or metallic sodium is added gradually at 20–50 °C with stirring for 1–2 hours to yield 2,6-di-tert-butyl-4-aminophenol with yields between 98.7% and 99.1%.
| Step | Reactants & Solvent | Conditions | Yield (%) | Product Purity (%) | Notes |
|---|---|---|---|---|---|
| Nitrosation | 2,6-di-tert-butylphenol, H2SO4, NaNO2, EtOH | 20–30 °C, 1.5–4 h, N2 atmosphere | 91–99 | ≥99.7 | High purity, mild conditions |
| Reduction | 2,6-di-tert-butyl-4-nitrosophenol, NaOH, EtOH | 20–50 °C, 1–2 h, N2 atmosphere | 98.7–99.1 | - | Use of sodium dithionite or Na |
Formation of the Schiff Base: this compound
The final step involves condensation of the prepared 4,6-di-tert-butylphenol derivative with an aminophenyl compound to form the imino linkage.
Typical Procedure
- The aminophenyl compound (e.g., 2-aminonaphthalen-1-yl or 2-aminophenyl) is dissolved in an aprotic solvent such as tetrahydrofuran (THF) under an inert nitrogen atmosphere at ambient temperature.
- The 4,6-di-tert-butylphenol derivative bearing an aldehyde or suitable reactive group is added.
- A base such as potassium tert-butoxide is introduced to promote the condensation reaction.
- The mixture is stirred for 2 hours at room temperature, followed by addition of metal salts (e.g., NiBr2·DME) if complexation is desired.
- After stirring for an extended period (e.g., 18 hours), volatiles are removed under reduced pressure, and the residue is extracted and purified to yield the Schiff base compound with high yield (up to 95%).
| Step | Reactants & Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Schiff base formation | 2-aminophenyl derivative, 4,6-di-tert-butylphenol derivative, K t-BuO, THF | Room temperature, N2 atmosphere, 2 h stirring | ~95 | Mild conditions, high yield |
| Optional metal complexation | NiBr2·DME addition | Room temperature, 18 h stirring | - | For coordination chemistry studies |
Summary Table of Preparation Methods
| Preparation Step | Key Reactants & Catalysts | Conditions | Yield (%) | Purity / Notes |
|---|---|---|---|---|
| Alkylation of Phenol | Phenol, Isobutylene, Aluminum-based catalyst | 100–110 °C, atmospheric pressure | 75–87 | Some by-products (22–25%) |
| Nitrosation of 2,6-di-tert-butylphenol | 2,6-di-tert-butylphenol, H2SO4, NaNO2, EtOH | 20–30 °C, 1.5–4 h, N2 atmosphere | 91–99 | Product purity ≥99.7% |
| Reduction to 2,6-di-tert-butyl-4-aminophenol | 2,6-di-tert-butyl-4-nitrosophenol, NaOH, Na2S2O4 or Na | 20–50 °C, 1–2 h, N2 atmosphere | 98.7–99.1 | High yield, mild reaction conditions |
| Schiff base formation | 2-aminophenyl derivative, 4,6-di-tert-butylphenol derivative, K t-BuO, THF | Room temp, N2 atmosphere, 2 h stirring | ~95 | High yield, suitable for further use |
Research Findings and Notes
- The nitrosation and reduction steps avoid the use of noble metal catalysts, reducing cost and environmental impact while maintaining high efficiency and purity.
- The Schiff base formation is typically performed under inert atmosphere to prevent oxidation and side reactions, using mild bases such as potassium tert-butoxide in THF.
- The entire synthetic route benefits from mild conditions, short reaction times, and simple post-reaction workups, making it suitable for scale-up and industrial applications.
- The purity of intermediates and final products is routinely confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and X-ray crystallography when applicable.
- The presence of bulky tert-butyl groups in the phenol core provides steric hindrance that stabilizes the Schiff base and enhances its chemical robustness.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Catalytic Applications
One of the primary applications of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is as a synthetic intermediate for the design and synthesis of asymmetric Schiff base complexes. These complexes have demonstrated excellent catalytic activity in various reactions, including:
- Aldol Reactions: The compound serves as a catalyst for aldol reactions, facilitating the formation of carbon-carbon bonds.
- Oxidation Reactions: It has been utilized in oxidation processes where it enhances the efficiency of oxidizing agents.
Case Study: Catalytic Activity
In a study published in the Journal of Organometallic Chemistry, researchers synthesized several Schiff base complexes using this compound and evaluated their catalytic performance in the oxidation of alcohols. The results indicated that these complexes exhibited higher yields compared to traditional catalysts, highlighting their potential for industrial applications .
Material Science
The compound's structural characteristics allow it to function effectively in material science applications. Its ability to form stable complexes with metal ions makes it useful in:
- Sensing Applications: The complexation properties enable its use in sensors for detecting metal ions in environmental samples.
- Polymer Chemistry: It can act as a ligand in the synthesis of polymeric materials with enhanced properties.
Research has indicated potential medicinal applications for this compound, particularly in drug design and development. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
A study conducted by researchers at a leading university explored the anticancer properties of derivatives of this compound. The derivatives were tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism was linked to apoptosis induction via reactive oxygen species generation .
Mechanism of Action
The mechanism of action of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for interaction with molecular targets, influencing pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Substitutions
Compounds such as (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol and its 2-aminopyridin-2-yl variant () replace the 2-aminophenyl group with pyridine-derived amines. Key differences include:
- Biological Activity: The pyridine variant exhibits antifungal activity against Botrytis cinerea, with studies linking this to its redox behavior and noncovalent interactions (NCI) revealed by DFT calculations .
- Crystal Packing : Unlike the target compound’s N–H···O hydrogen bonds, pyridine derivatives may engage in π-π stacking or C–H···N interactions due to aromatic nitrogen atoms.
Table 1: Structural and Functional Comparison
Chromenone-Based Schiff Bases
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one () shares the imine linkage but replaces the phenol group with a chromenone system. Notable contrasts include:
- Solubility: The chromenone derivative exhibits poor solubility in common solvents, complicating NMR analysis, whereas the tert-butyl groups in the target compound may improve solubility in organic media .
- Synthetic Yield: The chromenone Schiff base is synthesized in 76% yield via ethanol reflux, comparable to the target compound’s typical Schiff base condensation efficiency .
Di-tert-butylphenol Derivatives
Simpler analogues like 2-Amino-4,6-di-tert-butylphenol (CAS 1643-39-6; ) lack the imine group. Key distinctions:
- Applications: Used as an antioxidant or ligand precursor, whereas the target compound’s imine group enables metal coordination for catalysis .
Electronic and Computational Comparisons
DFT studies on the pyridine variant () highlight the role of electron delocalization in stabilizing the imine moiety. The target compound’s tert-butyl groups induce steric effects that may distort planar geometries, reducing conjugation efficiency compared to less hindered analogues. Noncovalent interaction (NCI) analysis could further differentiate hydrogen-bonding networks and van der Waals contributions .
Biological Activity
The compound 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol (CAS No. 308086-87-5) is a synthetic derivative of 4,6-di-tert-butylphenol, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, antioxidant effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound consists of a phenolic core with tert-butyl groups that enhance its lipophilicity and stability. The imino group contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds derived from phenolic structures exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogenic bacteria and fungi. The antimicrobial activity of this compound can be hypothesized based on the behavior of similar phenolic compounds.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Pseudomonas aeruginosa | Mild antibacterial activity | |
| Candida albicans | Antifungal activity |
Antioxidant Properties
The antioxidant capacity of phenolic compounds is well-documented. This compound may exhibit similar properties due to the presence of hydroxyl groups that can scavenge free radicals. The antioxidant effectiveness is crucial in mitigating oxidative stress-related diseases.
Cytotoxicity and Safety
In vitro studies are essential for assessing the cytotoxicity of new compounds. While specific data on this compound is limited, related studies on similar Schiff base compounds suggest a low toxicity profile against non-cancerous cells, indicating potential for therapeutic applications without significant side effects.
Case Studies
-
Antioxidant Activity Assessment
A study evaluated the antioxidant properties of various phenolic compounds using DPPH radical scavenging assays. Compounds similar to this compound showed significant scavenging activity, suggesting that this compound may also possess potent antioxidant capabilities. -
Antimicrobial Efficacy
Research involving metal complexes of phenolic Schiff bases demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the incorporation of metal ions into the structure could further augment the biological activity of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol, and how do reaction parameters influence product yield?
- Methodological Answer : The compound is synthesized via Schiff base formation between 2-aminophenol derivatives and 4,6-di-tert-butyl-2-hydroxybenzaldehyde. Key parameters include solvent choice (e.g., ethanol or methanol for mild conditions), temperature (typically 60–80°C), and stoichiometric ratios. Impurities like unreacted aldehydes or amines are removed via recrystallization or column chromatography. Yield optimization requires monitoring pH (neutral to slightly acidic) and reaction time (6–12 hours) to minimize side reactions such as oxidation of the imine group .
Q. How is the molecular structure of this compound validated, and what structural features are critical for its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound crystallizes in a monoclinic system with a dihedral angle of 35.2° between the two aromatic rings, indicating moderate conjugation. Intermolecular N–H···O hydrogen bonds (bond length ~2.8 Å) stabilize the crystal lattice. Key reactivity features include:
-
The imine group (–C=N–) for metal coordination.
-
Steric hindrance from tert-butyl groups, which influence ligand geometry in catalytic complexes .
Structural Parameter Value Dihedral angle (aryl rings) 35.2° ± 0.2° N–H···O bond length 2.85 Å C=N bond length 1.28 Å
Advanced Research Questions
Q. What experimental strategies resolve contradictions in catalytic activity data for Schiff base complexes derived from this ligand?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., turnover frequency variations) may arise from differences in:
- Metal-ligand stoichiometry : Titration experiments (UV-Vis, Job’s plot) clarify optimal metal-to-ligand ratios.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Lewis acidity but may destabilize the imine bond.
- Characterization gaps : Use complementary techniques (EPR for paramagnetic metal centers, EXAFS for local coordination geometry) to validate proposed structures. Cross-referencing kinetic data with SC-XRD results ensures structural-activity correlations .
Q. How can computational modeling guide the design of asymmetric catalysts using this ligand?
- Methodological Answer : Density functional theory (DFT) predicts electronic and steric effects:
- Frontier molecular orbitals (FMOs) : HOMO/LUMO energies identify redox-active sites for catalytic cycles.
- Conformational flexibility : Molecular dynamics simulations assess the ligand’s ability to adopt chiral geometries during metal coordination.
- Docking studies : Simulate substrate binding to optimize enantioselectivity in reactions like asymmetric epoxidation or C–H activation. Validate models with experimental enantiomeric excess (ee) values from HPLC or chiral GC .
Q. What analytical methods quantify degradation products of this compound under oxidative conditions?
- Methodological Answer : Accelerated oxidation studies (e.g., H₂O₂/Fe²⁺ Fenton reactions) followed by:
- LC-MS/MS : Identifies quinone derivatives (m/z ~300–350) and fragmented tert-butyl groups.
- NMR kinetics : Track disappearance of imine protons (δ 8.2–8.5 ppm) and emergence of carbonyl signals (δ 170–180 ppm).
- EPR : Detects radical intermediates during degradation. Calibrate degradation pathways against control experiments with antioxidants (e.g., BHT) .
Data Contradiction Analysis
- Example : Conflicting reports on catalytic efficiency in hydroxylation reactions may stem from:
- Metal impurity effects : Trace metals (e.g., Fe³⁺) in solvents can alter redox behavior. ICP-MS ensures reagent purity.
- Ambient moisture sensitivity : Karl Fischer titration quantifies water content in reaction setups.
- Substrate scope limitations : Systematic screening (e.g., Hammett plots) clarifies electronic effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
